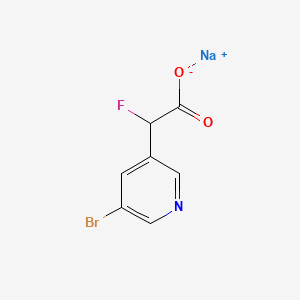
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate is an organic compound that features a bromopyridine moiety and a fluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate typically involves the reaction of 5-bromopyridine with fluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the fluoroacetate . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetate group can inhibit certain metabolic pathways by interfering with enzyme activities, while the bromopyridine moiety can bind to specific receptors or proteins, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine: Shares the bromopyridine moiety but lacks the fluoroacetate group.
2-Fluoroacetate: Contains the fluoroacetate group but lacks the bromopyridine moiety.
Uniqueness
This dual functionality allows for versatile reactivity and a wide range of scientific research applications .
Eigenschaften
Molekularformel |
C7H4BrFNNaO2 |
|---|---|
Molekulargewicht |
256.00 g/mol |
IUPAC-Name |
sodium;2-(5-bromopyridin-3-yl)-2-fluoroacetate |
InChI |
InChI=1S/C7H5BrFNO2.Na/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
PILGCWQVYUUYGV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC=C1Br)C(C(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


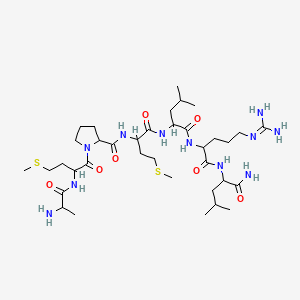

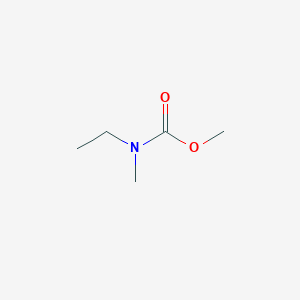
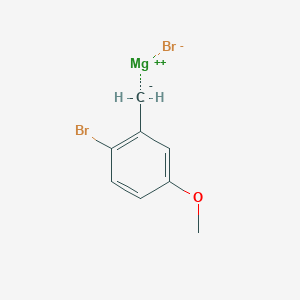


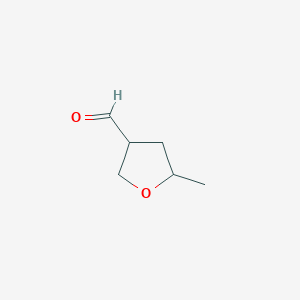
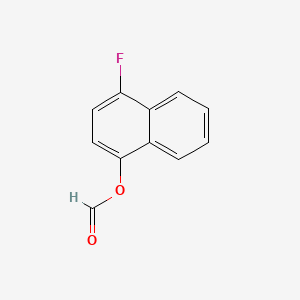
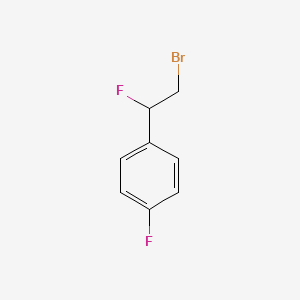
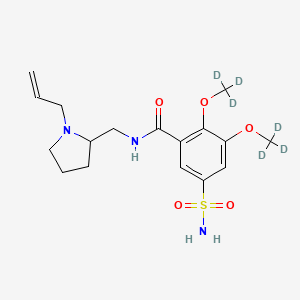
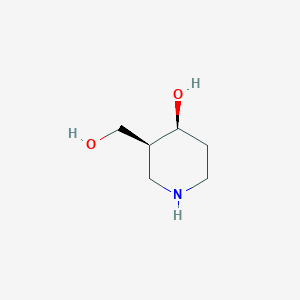

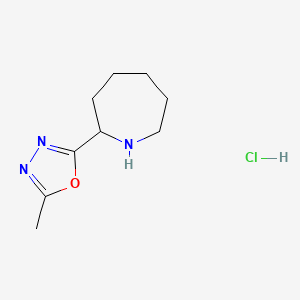
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
